

Application Notes: The Salicide Process for Titanium Disilicide (TiSi₂) Formation

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Compound of Interest

Compound Name: *Titanium disilicide*

Cat. No.: *B078298*

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Introduction

The Self-Aligned Silicide (Salicide) process is a critical technology in the fabrication of advanced semiconductor devices, particularly in creating low-resistance contacts and interconnects for transistors.[1] Among various refractory metal silicides, **titanium disilicide** (TiSi₂) is widely utilized due to its excellent properties, including low electrical resistivity, high thermal stability, and compatibility with standard silicon manufacturing processes.[2][3] The primary goal of the titanium salicide process is to form the thermodynamically stable, low-resistivity C54 phase of TiSi₂ on the source, drain, and gate regions of a transistor in a self-aligned manner, which eliminates the need for additional photolithography steps.[1]

The Chemistry of Titanium Silicide Formation

The formation of **titanium disilicide** via the salicide process is a multi-step thermal reaction between a deposited titanium film and the underlying silicon substrate.[1] A key characteristic of the Ti-Si system is the existence of two primary polymorphic phases of TiSi₂:

- C49-TiSi₂: This is a metastable phase with a base-centered orthorhombic crystal structure.[2][4] It is the first crystalline phase to form at lower annealing temperatures, typically between 450°C and 650°C.[2] However, the C49 phase exhibits a relatively high electrical resistivity (60-70 μΩ·cm), making it unsuitable for high-performance device applications.[2][5]
- C54-TiSi₂: This is the thermodynamically stable phase with a face-centered orthorhombic structure.[2][4] It possesses a significantly lower electrical resistivity (12-24 μΩ·cm), which is

highly desirable for integrated circuits.[2][5]

The successful implementation of the titanium salicide process hinges on the complete transformation of the high-resistivity C49 phase into the low-resistivity C54 phase.[5] This polymorphic phase transformation is a critical step and is influenced by several process parameters.

The C49 to C54 Phase Transformation

The transition from the C49 to the C54 phase is a nucleation-and-growth-driven process that typically occurs at temperatures above 650°C.[2][4] Several factors can influence the transformation temperature and efficiency:

- **Film Thickness:** The transformation becomes more difficult as the silicide film thickness decreases.[2][6]
- **Linewidth:** For narrow polysilicon lines (in the sub-micron regime), the C49-to-C54 transformation is often retarded or incomplete, leading to high resistance. This is a major challenge in device scaling.
- **Substrate Orientation:** The transformation temperature is higher for TiSi_2 films formed on Si(111) substrates compared to Si(100) substrates.[2][6]
- **Dopants:** The presence of dopants like arsenic, boron, or phosphorus in the silicon can delay the formation of the C54 phase.[7]
- **Interfacial Layers:** The presence of a thin amorphous Ti-Si layer at the interface, which can be promoted by higher substrate temperatures during Ti sputtering, can facilitate the C54 nucleation.

Failure to achieve a complete and uniform C54 phase results in higher-than-expected sheet resistance, which can degrade device performance and circuit speed.[5] Furthermore, at temperatures above 900°C, the TiSi_2 film can agglomerate, breaking into discrete islands and causing a sharp increase in resistivity.[2][5] This defines a critical process window for the final high-temperature anneal.

Quantitative Data Summary

The following tables summarize key quantitative data for the titanium salicide process.

Table 1: Properties of TiSi₂ Phases

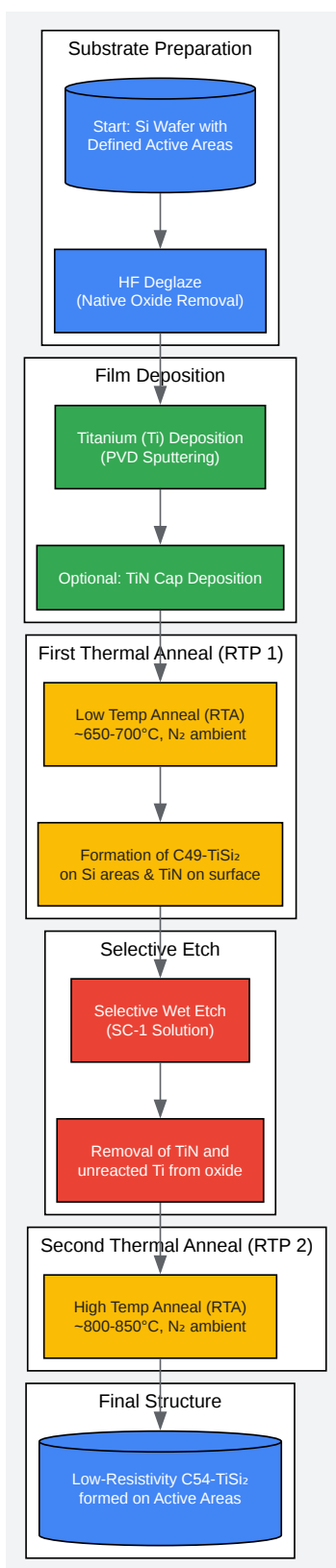
Property	C49-TiSi ₂ (Metastable)	C54-TiSi ₂ (Stable)
Crystal Structure	Base-Centered Orthorhombic	Face-Centered Orthorhombic
Thin Film Resistivity (μΩ·cm)	60 - 70[2][5]	12 - 24[2][5]
Formation Temperature (°C)	450 - 650[2]	> 650[2]
Melting Point (°C)	~1540[2]	~1540[2]
Si Consumption (nm Si / nm Ti)	2.27[2]	2.27[2]
Silicide Formed (nm TiSi ₂ / nm Ti)	2.51[2]	2.51[2]

Table 2: Typical Process Parameters for Titanium Salicide Formation

Parameter	Typical Range	Purpose
Initial Ti Film Thickness	20 - 90 nm	Controls final silicide thickness and sheet resistance.[2][8]
First Anneal (RTP 1) Temperature	600 - 700 °C	Formation of C49-TiSi ₂ . [5][9]
First Anneal (RTP 1) Time	10 - 60 seconds	To complete the initial Ti-Si reaction.
Selective Etch Solution	NH ₄ OH:H ₂ O ₂ :H ₂ O (SC-1)	Removes unreacted Ti and TiN cap layer.[10][11]
Second Anneal (RTP 2) Temperature	750 - 900 °C	Phase transformation from C49 to C54-TiSi ₂ . [2][5]
Second Anneal (RTP 2) Time	10 - 30 seconds	To complete the phase transformation without agglomeration.[12]

Experimental Workflow and Protocols

The following diagram and protocols outline the standard two-step rapid thermal processing (RTP) based salicide process for forming C54-TiSi₂.



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Caption: Workflow for the two-step titanium salicide process.

Detailed Experimental Protocol

This protocol describes a typical two-step salicide process to form low-resistivity C54-TiSi₂ on silicon wafers with patterned oxide features.

1. Substrate Preparation and Cleaning

- Objective: To remove the native silicon dioxide layer from the active silicon areas to ensure a uniform reaction between titanium and silicon.
- Procedure:
 - Prepare a silicon wafer with patterned oxide, exposing the silicon in the desired source, drain, and gate regions.
 - Immerse the wafer in a dilute hydrofluoric acid (HF) solution (e.g., 50:1 H₂O:HF) for 60-90 seconds. This step is often referred to as an "HF-last" clean or deglaze.[8]
 - Rinse the wafer thoroughly with deionized (DI) water and dry it using a nitrogen gun.
 - Immediately transfer the wafer into the deposition system to minimize re-oxidation of the silicon surface.

2. Titanium Deposition

- Objective: To deposit a thin, uniform layer of titanium over the entire wafer surface.
- Procedure:
 - Use a physical vapor deposition (PVD) system, such as a DC magnetron sputtering tool.
 - Load the cleaned wafer into the deposition chamber and pump down to a base pressure of $< 1 \times 10^{-6}$ Torr.
 - Sputter deposit a titanium film of 30-50 nm thickness. The substrate may be heated (e.g., to 450°C) during deposition to influence the subsequent silicide reaction.

- (Optional but common) Deposit a thin titanium nitride (TiN) capping layer (10-20 nm) in the same PVD system without breaking vacuum. The TiN layer prevents the underlying titanium from reacting with ambient oxygen during the subsequent annealing step.[\[13\]](#)

3. First Rapid Thermal Anneal (RTP 1)

- Objective: To react the titanium film with the exposed silicon to form the C49-TiSi₂ phase.
- Procedure:
 - Transfer the wafer to a rapid thermal processing (RTP) system.
 - Perform the anneal in a high-purity nitrogen (N₂) ambient. The nitrogen reacts with the top surface of the titanium (or TiN cap) to form a robust TiN layer.[\[5\]](#)[\[14\]](#)
 - Ramp the temperature to 650-700°C and hold for 20-40 seconds.
 - Cool the wafer down. At this stage, TiSi₂ in the high-resistivity C49 phase will have formed where the deposited titanium was in direct contact with silicon.

4. Selective Wet Etch

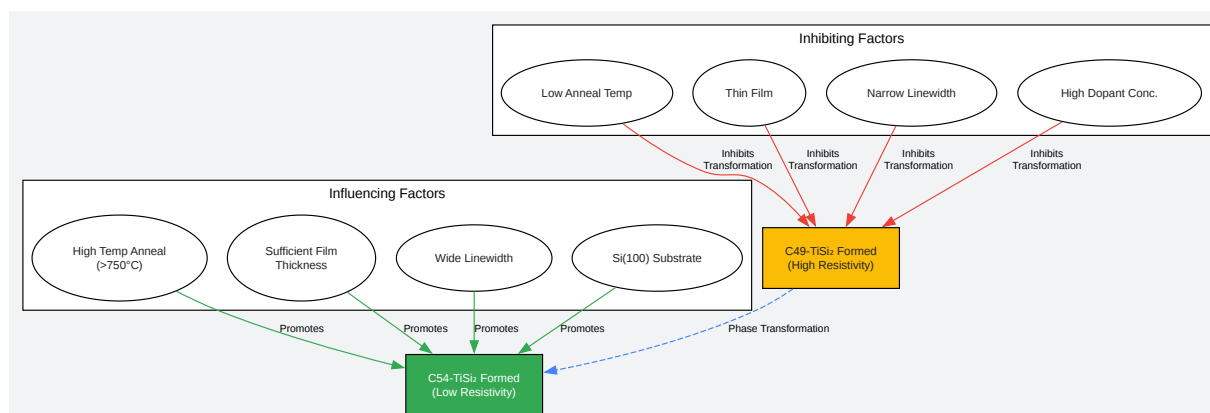
- Objective: To remove the unreacted titanium metal from the oxide regions and the top TiN layer, leaving the newly formed titanium silicide intact.
- Procedure:
 - Prepare a Standard Clean 1 (SC-1) solution, which is a mixture of ammonium hydroxide (NH₄OH), hydrogen peroxide (H₂O₂), and deionized water (H₂O). A common ratio is 1:1:5 (NH₄OH:H₂O₂:H₂O).[\[10\]](#)[\[11\]](#)
 - Heat the SC-1 bath to 50-65°C.
 - Immerse the wafer in the heated SC-1 solution for 5-15 minutes. This solution selectively etches Ti and TiN much faster than TiSi₂ and SiO₂.[\[10\]](#)[\[11\]](#)
 - Rinse the wafer extensively with DI water and dry it.

5. Second Rapid Thermal Anneal (RTP 2)

- Objective: To convert the C49-TiSi₂ into the low-resistivity C54-TiSi₂ phase.
- Procedure:
 - Return the wafer to the RTP system.
 - Perform the anneal in a nitrogen (N₂) or argon (Ar) ambient.
 - Ramp the temperature to 800-850°C and hold for 10-30 seconds.[5] This temperature is high enough to drive the phase transformation but low enough to minimize silicide agglomeration.
 - Cool the wafer down. The process is now complete, with low-resistance C54-TiSi₂ formed in a self-aligned manner on the active areas.

Logical Relationships in Phase Transformation

The diagram below illustrates the factors influencing the critical C49 to C54 phase transformation.



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